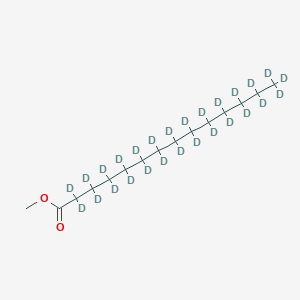

Methyl tetradecanoate-D27

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl tetradecanoate-D27, also known as deuterated methyl myristate, is a stable isotope-labeled compound. It is a fatty acid methyl ester derived from the esterification of myristic acid with methanol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl tetradecanoate-D27 is synthesized through the esterification of tetradecanoic acid (myristic acid) with deuterated methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Methyl tetradecanoate-D27 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetradecanoic acid.

Reduction: It can be reduced to form tetradecanol.

Substitution: It can undergo nucleophilic substitution reactions to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

Oxidation: Tetradecanoic acid.

Reduction: Tetradecanol.

Substitution: Various esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Metabolomics

Methyl tetradecanoate-D27 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of fatty acids. Its deuterated nature allows for accurate differentiation between labeled and unlabeled compounds during analysis.

Case Study: Identification of Metabolites in Porcine Serum

In a study conducted to identify metabolites in porcine serum, this compound was utilized as a derivatization standard. The process involved mixing porcine serum samples with methanol and then adding the deuterated standard for GC-MS analysis. This methodology facilitated the accurate quantification of fatty acids present in the serum, highlighting the compound's importance in lipidomic profiling .

Applications in Lipid Research

This compound is integral to studies examining lipid metabolism and fatty acid synthesis. Its incorporation into experimental designs allows researchers to trace metabolic pathways involving fatty acids.

Case Study: Fatty Acid Synthesis and Dietary Impact

Recent research demonstrated that inhibition of fatty acid synthase (FASN) led to increased incorporation of deuterated fatty acids, including this compound, into triglycerides. This study elucidated how dietary polyunsaturated fatty acids (PUFAs) are utilized differently under varying metabolic conditions, emphasizing the role of this compound in understanding lipid dynamics .

Applications in Cancer Research

This compound has shown potential in cancer research, particularly regarding its effects on melanoma cells. Studies indicate that it can induce melanin production in B16F10 melanoma cells, suggesting a possible role in cancer therapies targeting pigmentation pathways .

Summary Table of Key Applications

Mecanismo De Acción

The mechanism of action of methyl tetradecanoate-D27 involves its incorporation into biological systems where it mimics the behavior of its non-deuterated counterpart, methyl myristate. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace its metabolic pathways. In biological systems, it can induce melanin production in melanoma cells, highlighting its potential use in studying skin pigmentation .

Comparación Con Compuestos Similares

Similar Compounds

Methyl tetradecanoate: The non-deuterated version of methyl tetradecanoate-D27.

Methyl hexadecanoate: Another fatty acid methyl ester derived from hexadecanoic acid.

Methyl octadecanoate: A fatty acid methyl ester derived from octadecanoic acid.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easily distinguishable from its non-deuterated counterparts, allowing for precise tracking in metabolic studies. This makes it particularly valuable in fields requiring detailed analysis of metabolic pathways and drug distribution .

Actividad Biológica

Methyl tetradecanoate-D27, also known as methyl myristate-D27, is a deuterated form of myristic acid methyl ester. This compound has garnered attention in various biological research contexts due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. This article explores the biological activity of this compound, focusing on its metabolism, potential health effects, and applications in research.

Chemical and Physical Properties

- Molecular Formula : C15H3D27O2

- Molecular Weight : 269.56 g/mol

- CAS Number : 434349-93-6

- Purity : >98%

- Physical State : Liquid at room temperature

1. Fatty Acid Metabolism

This compound plays a significant role in fatty acid metabolism. Research indicates that it can be used as an internal standard in plasma fatty acid extraction studies. For instance, it has been utilized alongside other deuterated fatty acids to trace metabolic pathways in various cellular models .

2. Inhibition Studies

In studies involving the inhibition of fatty acid synthase (FASN), this compound has been shown to influence the incorporation of fatty acids into triglycerides (TAG). When FASN activity is suppressed, cells exhibit altered TAG compositions, suggesting that this compound can serve as a valuable tool for understanding lipid metabolism under different physiological conditions .

1. Stable Isotope Tracing

The deuterated nature of this compound makes it particularly useful in stable isotope tracing experiments. This technique allows researchers to track the fate of fatty acids within metabolic pathways, providing insights into lipid storage and utilization mechanisms in various biological contexts .

2. Cancer Research

This compound has potential applications in cancer research, particularly in understanding how fatty acid metabolism is altered in cancer cells. Studies have indicated that certain fatty acids can influence tumor growth and response to therapy, making compounds like this compound critical for elucidating these mechanisms .

Case Studies

Propiedades

Fórmula molecular |

C15H30O2 |

|---|---|

Peso molecular |

269.56 g/mol |

Nombre IUPAC |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |

Clave InChI |

ZAZKJZBWRNNLDS-NFTMZUINSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.